

In Vitro Monoamine Transporter Activity of 4,4'-DMAR: A Technical Guide

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Compound of Interest

Compound Name: *para*-Methylaminorex

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This technical guide provides a comprehensive overview of the in vitro monoamine transporter activity of the novel psychoactive substance 4,4'-dimethylaminorex (4,4'-DMAR). The document summarizes key quantitative data, details experimental protocols, and visualizes the compound's interaction with the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters.

Core Findings: Potent and Non-Selective Activity

4,4'-DMAR has been identified as a potent inhibitor of all three major monoamine transporters, with IC₅₀ values in the low micromolar range.^[1] Furthermore, it acts as a substrate-type releaser, inducing transporter-mediated reverse transport of dopamine, norepinephrine, and serotonin.^{[1][2]} This potent and non-selective releasing activity underlies its significant psychostimulant effects and potential for serious adverse events, including serotonergic toxicity.^{[1][3]}

Quantitative Data Summary

The following tables summarize the in vitro potency of 4,4'-DMAR at the dopamine, serotonin, and norepinephrine transporters from various studies.

Table 1: Uptake Inhibition of 4,4'-DMAR

Transporter	IC50 (μM)	Cell Line	Reference
DAT	< 2	HEK	[1]
SERT	< 2	HEK	[1]
NET	< 2	HEK	[1]
DAT	< 1	HEK 293	[4][5]
SERT	< 1	HEK 293	[4][5]
NET	< 1	HEK 293	[4][5]

Table 2: Monoamine Release Activity of (±)-cis-4,4'-DMAR

Transporter	EC50 (nM)	Preparation	Reference
DAT	8.6 ± 1.1	Rat Brain Synaptosomes	[2][3]
SERT	18.5 ± 2.8	Rat Brain Synaptosomes	[2][3]
NET	26.9 ± 5.9	Rat Brain Synaptosomes	[2][3]

Experimental Protocols

The quantitative data presented above were primarily generated using two key in vitro assays: radiolabeled neurotransmitter uptake inhibition assays and transmitter release assays.

Radiolabeled Neurotransmitter Uptake Inhibition Assay

This assay determines the ability of a test compound to inhibit the uptake of a radiolabeled neurotransmitter into cells expressing the target monoamine transporter.

1. Cell Culture and Transfection:

- Human Embryonic Kidney 293 (HEK293) cells are a commonly used cell line.[4][5][6]

- Cells are stably or transiently transfected with plasmids encoding the human dopamine transporter (hDAT), serotonin transporter (hSERT), or norepinephrine transporter (hNET).[7]
[8]

2. Assay Procedure:

- On the day of the experiment, cultured cells are washed with a suitable buffer (e.g., Krebs-HEPES buffer).[6]
- The cells are then pre-incubated with various concentrations of the test compound (4,4'-DMAR) or a vehicle control.[6]
- A radiolabeled substrate (e.g., [3 H]dopamine, [3 H]serotonin, or [3 H]norepinephrine) is added to initiate the uptake reaction.[9]
- After a defined incubation period, the uptake is terminated, often by rapid filtration through glass fiber filters to separate the cells from the assay medium.[10]
- The amount of radioactivity accumulated within the cells is quantified using liquid scintillation counting.[10]
- Non-specific uptake is determined in the presence of a high concentration of a known selective inhibitor for the respective transporter (e.g., mazindol for DAT, fluoxetine for SERT, nisoxetine for NET).[9]

3. Data Analysis:

- The concentration of the test compound that inhibits 50% of the specific radiolabeled neurotransmitter uptake (IC₅₀) is calculated using non-linear regression analysis.[9]

Transmitter Release Assay

This assay measures the ability of a test compound to induce the release of a pre-loaded radiolabeled neurotransmitter from synaptosomes.

1. Synaptosome Preparation:

- Synaptosomes, which are resealed nerve terminals, are prepared from specific brain regions of rats (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET).[2][3]

2. Assay Procedure:

- Synaptosomes are pre-loaded with a radiolabeled neurotransmitter ($[^3\text{H}]$ dopamine, $[^3\text{H}]$ serotonin, or $[^3\text{H}]$ norepinephrine).
- After loading, the synaptosomes are washed to remove excess unincorporated radiolabel.
- The pre-loaded synaptosomes are then exposed to various concentrations of the test compound (4,4'-DMAR).
- The amount of radioactivity released into the supernatant is measured at specific time points.

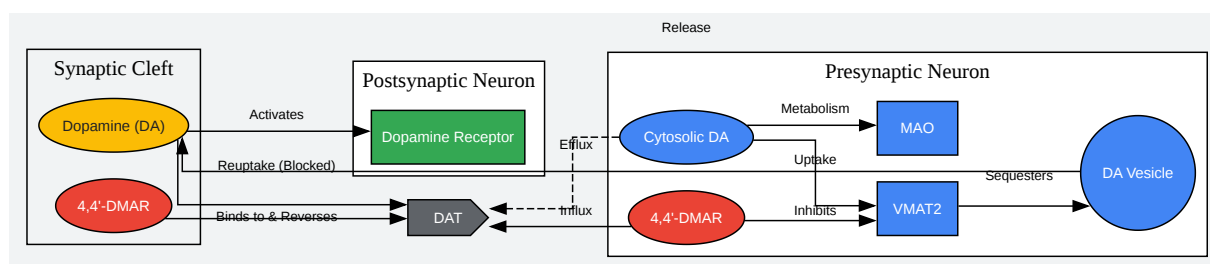
3. Data Analysis:

- The concentration of the test compound that elicits 50% of the maximum neurotransmitter release (EC50) is determined.[2][3]

Visualizations

Signaling Pathway of 4,4'-DMAR at the Synapse

The following diagram illustrates the proposed mechanism of action of 4,4'-DMAR at a monoaminergic synapse.

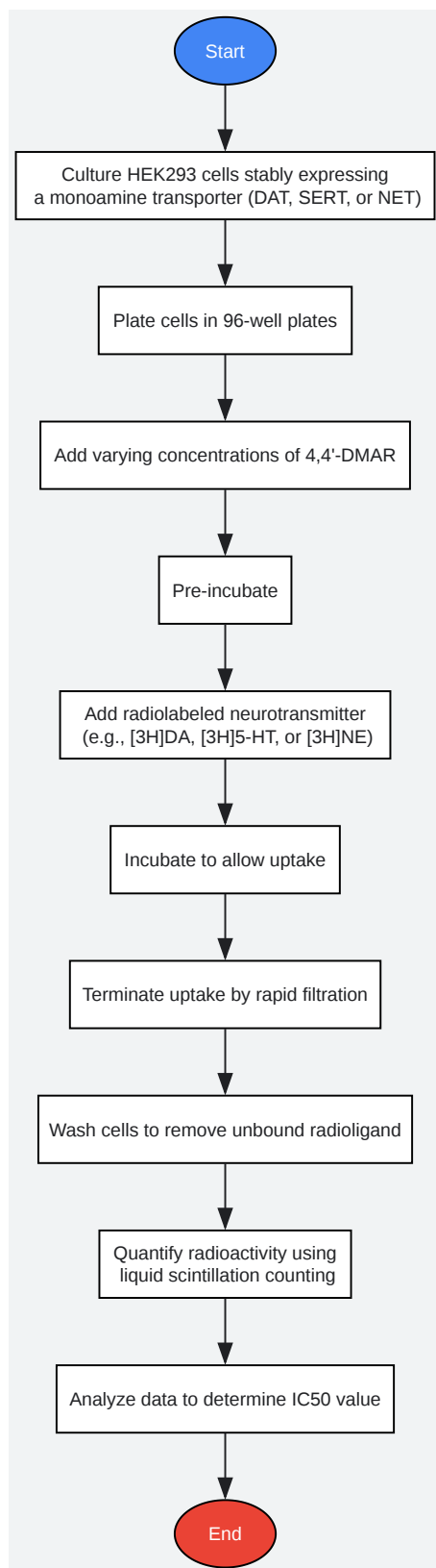


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Caption: Mechanism of 4,4'-DMAR at a Dopaminergic Synapse.

Experimental Workflow for In Vitro Monoamine Transporter Uptake Inhibition Assay

This diagram outlines the key steps involved in determining the IC₅₀ value of a compound at a specific monoamine transporter.



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Caption: Workflow of a Monoamine Transporter Uptake Inhibition Assay.

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